molecular formula C19H13BrN2 B1290028 1-(4-bromophenyl)-2-phenyl-1H-benzo[d]imidazole CAS No. 760212-58-6

1-(4-bromophenyl)-2-phenyl-1H-benzo[d]imidazole

Cat. No. B1290028
Key on ui cas rn: 760212-58-6
M. Wt: 349.2 g/mol
InChI Key: PPYIZNYOMNYZCG-UHFFFAOYSA-N
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Patent
US08097349B2

Procedure details

Suspending 2.1 g (5.7 mmol) of N-[2-(4-bromophenylamino)phenyl]benzamide obtained in the above step (2) into 30 milliliter of xylene, and adding 0.6 g (2.9 mmol) of p-toluenesulfonic acid 1 hydrate, the resultant solution was azeotropically dehydrated while refluxing with heating for 3 hours. After naturally cooling the reacted solution, ethyl acetate, dichloromethane and water were added to the reacted solution, followed by separating an insoluble substance by filtration. Extracting an organic layer from mother liquor, the organic layer was washed with water and a saturated solution of sodium chloride and then, dried with anhydrous sodium sulfate, followed by removing the solvent by distillation under reduced pressure. Refining the residue with silicagel column chromatography, 1.0 g of 1-(4-bromophenyl)-2-phenyl-1H-benzimidazole was obtained as white crystals with a slight pink color (yield: 52%).
Name
N-[2-(4-bromophenylamino)phenyl]benzamide
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
0.6 g
Type
reactant
Reaction Step Three
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[NH:15][C:16](=O)[C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)=[CH:4][CH:3]=1.C1(C)C(C)=CC=CC=1.BrC1C=CC(NC2C=CC=CC=2[N+]([O-])=O)=CC=1.C(OCC)(=O)C>O.ClCCl>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[C:9]3[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=3[N:15]=[C:16]2[C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
N-[2-(4-bromophenylamino)phenyl]benzamide
Quantity
2.1 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)NC1=C(C=CC=C1)NC(C1=CC=CC=C1)=O
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
C=1(C(=CC=CC1)C)C
Step Three
Name
Quantity
0.6 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)NC1=C(C=CC=C1)[N+](=O)[O-]
Step Four
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while refluxing
TEMPERATURE
Type
TEMPERATURE
Details
with heating for 3 hours
Duration
3 h
ADDITION
Type
ADDITION
Details
were added to the reacted solution
CUSTOM
Type
CUSTOM
Details
by separating an insoluble substance
FILTRATION
Type
FILTRATION
Details
by filtration
EXTRACTION
Type
EXTRACTION
Details
Extracting an organic layer from mother liquor
WASH
Type
WASH
Details
the organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated solution of sodium chloride and then, dried with anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
by removing the solvent
DISTILLATION
Type
DISTILLATION
Details
by distillation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)N1C(=NC2=C1C=CC=C2)C2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 50.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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